molecular formula C24H36N2O B15214882 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine CAS No. 57202-38-7

5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine

Cat. No.: B15214882
CAS No.: 57202-38-7
M. Wt: 368.6 g/mol
InChI Key: XQQYMNZQNMFGAR-UHFFFAOYSA-N
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Description

5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C24H36N2O . It is a pyrimidine derivative characterized by the presence of heptyl and heptyloxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Heptyl-2-(4-(heptyloxy)phenyl)pyridine
  • 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrazine
  • 5-Heptyl-2-(4-(heptyloxy)phenyl)triazine

Uniqueness: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is unique due to its specific combination of heptyl and heptyloxyphenyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

57202-38-7

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

2-(4-heptoxyphenyl)-5-heptylpyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-10-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

XQQYMNZQNMFGAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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